molecular formula C20H27ClN4O4 B2590876 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride CAS No. 1033847-00-5

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride

Cat. No.: B2590876
CAS No.: 1033847-00-5
M. Wt: 422.91
InChI Key: CNTPCQGFRWTFNE-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride is a complex organic compound with a variety of potential applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a benzamide core with multiple methoxy groups and a piperazine ring, which contribute to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide hydrochloride typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This can be achieved through the reaction of 3,4,5-trimethoxybenzoic acid with an appropriate amine, such as 2-(4-methylpiperazin-1-yl)pyridin-3-amine, under conditions that promote amide bond formation.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This might include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The methoxy groups can be oxidized to form hydroxyl groups.

  • Reduction: : The piperazine ring can be reduced to form a piperidine ring.

  • Substitution: : The benzamide core can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Formation of piperidine derivatives.

  • Substitution: : Formation of various substituted benzamides.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biochemical studies.

  • Medicine: : It has potential as a therapeutic agent, particularly in the treatment of diseases involving the piperazine or benzamide functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific combination of functional groups and structural features. Similar compounds might include other benzamides or piperazine derivatives, but the presence of the trimethoxy groups and the specific substitution pattern sets it apart.

List of Similar Compounds

  • Imatinib

  • Vemurafenib

  • Sorafenib

  • Dasatinib

These compounds share structural similarities and may have overlapping applications in research and medicine.

Properties

IUPAC Name

3,4,5-trimethoxy-N-[2-(4-methylpiperazin-1-yl)pyridin-3-yl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4.ClH/c1-23-8-10-24(11-9-23)19-15(6-5-7-21-19)22-20(25)14-12-16(26-2)18(28-4)17(13-14)27-3;/h5-7,12-13H,8-11H2,1-4H3,(H,22,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYFVBRDWDNUJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=CC=N2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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